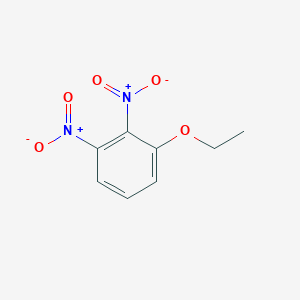

1-Ethoxy-2,3-dinitrobenzene

Description

1-Ethoxy-2,3-dinitrobenzene is a nitroaromatic compound characterized by an ethoxy group (-OCH₂CH₃) at the 1-position and two nitro (-NO₂) groups at the 2- and 3-positions of the benzene ring. The ethoxy group is electron-donating via resonance, while the nitro groups are strongly electron-withdrawing, creating a polarized electronic environment that may influence reactivity and stability .

Properties

Molecular Formula |

C8H8N2O5 |

|---|---|

Molecular Weight |

212.16g/mol |

IUPAC Name |

1-ethoxy-2,3-dinitrobenzene |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-7-5-3-4-6(9(11)12)8(7)10(13)14/h3-5H,2H2,1H3 |

InChI Key |

OTANELYCMMCQIT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

1,4-Dimethoxy-2,3-dinitrobenzene ()

- Structure : Methoxy groups at 1- and 4-positions; nitro groups at 2- and 3-positions.

- Reacts with aldehydes in the presence of sodium dithionite, suggesting utility in condensation reactions. The ethoxy analog may exhibit altered regioselectivity due to steric and electronic differences .

Dinitrotoluenes (DNTs, and )

- Examples : 2,3-DNT (1-methyl-2,3-dinitrobenzene), 2,4-DNT, 2,6-DNT.

- Key Differences: Substituent Type: Methyl (-CH₃) vs. ethoxy (-OCH₂CH₃). Methyl is weakly electron-donating, while ethoxy is stronger, altering the ring's electronic profile. Applications: DNTs are precursors for explosives (e.g., TNT) and polyurethanes. The ethoxy derivative’s applications are likely niche, possibly in pharmaceuticals or specialty chemicals due to its polar substituent .

2-Chloro-1,3-dinitrobenzene ()

- Structure : Chlorine at 2-position; nitro groups at 1- and 3-positions.

- Key Differences :

- Electron Effects : Chlorine is electron-withdrawing (-I effect), further deactivating the ring compared to ethoxy’s electron-donating nature.

- Reactivity : Chlorine facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides), whereas ethoxy may direct reactions to specific positions via resonance .

- Physical Properties :

- Melting Point : 86–88°C (chloro derivative) vs. likely lower for ethoxy due to reduced symmetry.

- Solubility: Ethoxy may enhance solubility in polar solvents (e.g., ethanol) compared to the chloro analog’s moderate solubility in alcohol .

Functional Group Analogues

1-Ethoxy-2,3-difluorobenzene ( and )

- Structure : Ethoxy at 1-position; fluorine at 2- and 3-positions.

- Key Differences :

- Fluorine’s strong -I effect vs. nitro’s -M/-I effects. Nitro groups significantly increase ring electrophilicity, favoring reactions like nitration or reduction.

- Applications: Difluoroethoxybenzenes are used in liquid crystals (e.g., 1-Ethoxy-2,3-difluoro-4-[(trans-4-propylcyclohexyl)methoxy]benzene in ), whereas nitro derivatives may prioritize synthetic intermediates .

Comparative Data Table

| Compound | Substituents | Key Properties/Applications | References |

|---|---|---|---|

| 1-Ethoxy-2,3-dinitrobenzene | -OCH₂CH₃ (1), -NO₂ (2,3) | Polarized electronic structure; potential use in electrophilic substitutions or heterocycles. | [2], [6] |

| 1,4-Dimethoxy-2,3-dinitrobenzene | -OCH₃ (1,4), -NO₂ (2,3) | Reacts with aldehydes (sodium dithionite); enhanced electron donation. | [2] |

| 2,3-Dinitrotoluene (2,3-DNT) | -CH₃ (1), -NO₂ (2,3) | Explosive precursor; testicular toxicity. | [6], [10] |

| 2-Chloro-1,3-dinitrobenzene | -Cl (2), -NO₂ (1,3) | MP: 86–88°C; soluble in alcohol; undergoes nucleophilic substitution. | [12] |

| 1-Ethoxy-2,3-difluorobenzene | -OCH₂CH₃ (1), -F (2,3) | Liquid crystal applications; lower reactivity due to fluorine’s -I effect. | [5], [9] |

Reactivity and Stability

- Nitro Group Stability : Nitro groups in 1-ethoxy-2,3-dinitrobenzene are likely stable under acidic conditions but reducible to amines (e.g., with H₂/Pd-C), similar to DNTs .

- Ethoxy Group Reactivity : The ethoxy group may undergo cleavage under strong acidic or basic conditions, distinguishing it from methyl or chloro substituents .

- Regioselectivity : The electron-donating ethoxy group at the 1-position may direct incoming electrophiles to the 4- or 5-positions, contrasting with chloro or nitro groups that deactivate the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.